6-Bromo-4-chloroquinoline-2-carboxylic acid
Overview
Description
6-Bromo-4-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrClNO2 and a molecular weight of 286.51 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Bromo-4-chloroquinoline-2-carboxylic acid typically involves multiple steps. One common method starts with 4-bromaniline, which undergoes a series of reactions including the use of ethyl propiolate and phosphorus trichloride . The process involves three main steps and is noted for its simplicity and environmental friendliness, achieving a high yield of over 70% . This method is suitable for industrial-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
6-Bromo-4-chloroquinoline-2-carboxylic acid participates in various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include sodium azide, potassium dodecatungstocobaltate trihydrate, and various organoboron reagents . The major products formed from these reactions are often other quinoline derivatives with potential biological activities .
Scientific Research Applications
6-Bromo-4-chloroquinoline-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
6-Bromo-4-chloroquinoline-2-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
6-Bromo-2-chloroquinoline: Differing by the position of the carboxylic acid group, this compound has distinct chemical and biological properties.
4-Chloroquinoline-2-carboxylic acid: Lacking the bromine atom, this compound exhibits different reactivity and applications.
6-Bromoquinoline-2-carboxylic acid:
Properties
IUPAC Name |
6-bromo-4-chloroquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-5-1-2-8-6(3-5)7(12)4-9(13-8)10(14)15/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRWJJGCTINMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652188 | |
Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-43-7 | |
Record name | 6-Bromo-4-chloroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40652188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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